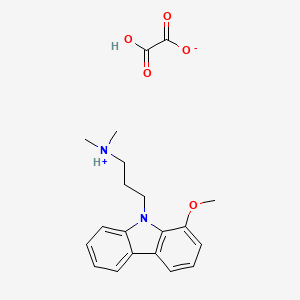
Carbazole, 9-(3-dimethylaminopropyl)-1-methoxy-, oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbazole, 9-(3-dimethylaminopropyl)-1-methoxy-, oxalate is a derivative of carbazole, a heterocyclic aromatic organic compound. Carbazole and its derivatives have gained significant attention due to their diverse applications in optoelectronics, pharmaceuticals, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Carbazole, 9-(3-dimethylaminopropyl)-1-methoxy-, oxalate typically involves the functionalization of the carbazole core. One common method includes the alkylation of carbazole with 3-dimethylaminopropyl chloride, followed by methoxylation . The oxalate salt is then formed by reacting the resulting compound with oxalic acid. The reaction conditions often involve the use of solvents like acetone or dichloromethane and catalysts such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and the use of industrial reactors can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Carbazole, 9-(3-dimethylaminopropyl)-1-methoxy-, oxalate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acetone, silver oxide.
Reduction: Lithium aluminum hydride in ether.
Substitution: Various nucleophiles in polar solvents.
Major Products Formed
Oxidation: 9,9′-bicarbazyl, tricarbazyl.
Reduction: Reduced carbazole derivatives.
Substitution: Substituted carbazole derivatives.
Applications De Recherche Scientifique
Carbazole, 9-(3-dimethylaminopropyl)-1-methoxy-, oxalate has several scientific research applications:
Mécanisme D'action
The mechanism of action of Carbazole, 9-(3-dimethylaminopropyl)-1-methoxy-, oxalate involves its interaction with specific molecular targets. In biological systems, it may interact with cellular components, leading to changes in cellular functions. The exact molecular pathways can vary depending on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
Carbazole: The parent compound, widely studied for its optoelectronic properties.
9-Ethylcarbazole: Similar in structure but with an ethyl group instead of the dimethylaminopropyl group.
1-Methoxycarbazole: Similar but lacks the dimethylaminopropyl group.
Uniqueness
Carbazole, 9-(3-dimethylaminopropyl)-1-methoxy-, oxalate is unique due to the presence of both the dimethylaminopropyl and methoxy groups, which confer distinct chemical and physical properties.
Propriétés
Numéro CAS |
41734-76-3 |
|---|---|
Formule moléculaire |
C20H24N2O5 |
Poids moléculaire |
372.4 g/mol |
Nom IUPAC |
2-hydroxy-2-oxoacetate;3-(1-methoxycarbazol-9-yl)propyl-dimethylazanium |
InChI |
InChI=1S/C18H22N2O.C2H2O4/c1-19(2)12-7-13-20-16-10-5-4-8-14(16)15-9-6-11-17(21-3)18(15)20;3-1(4)2(5)6/h4-6,8-11H,7,12-13H2,1-3H3;(H,3,4)(H,5,6) |
Clé InChI |
XQABLDBORQXLQH-UHFFFAOYSA-N |
SMILES canonique |
C[NH+](C)CCCN1C2=CC=CC=C2C3=C1C(=CC=C3)OC.C(=O)(C(=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


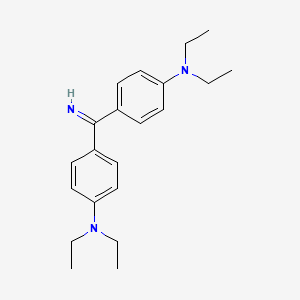
![6,7,13,14-Tetrathiadispiro[4.2.4.2]tetradecane](/img/structure/B13731507.png)
![N-[6-(4-Nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid](/img/structure/B13731511.png)
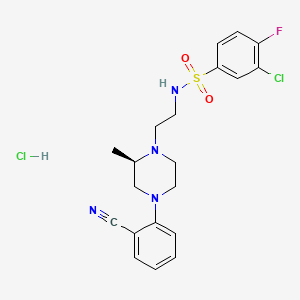
![3-[(3S,10S,13R,14S)-3,14-dihydroxy-10-(hydroxymethyl)-13-methyl-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B13731524.png)

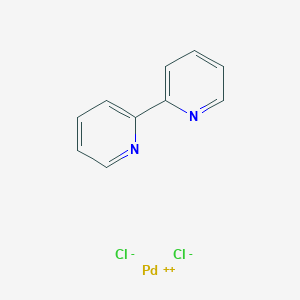
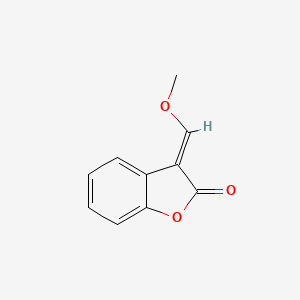
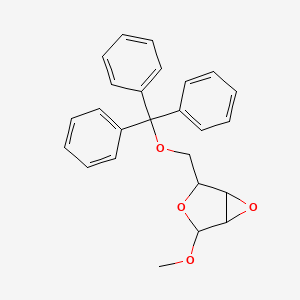
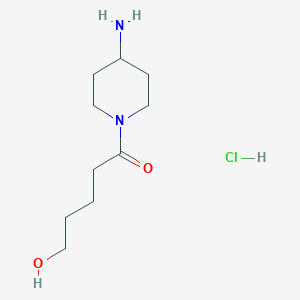
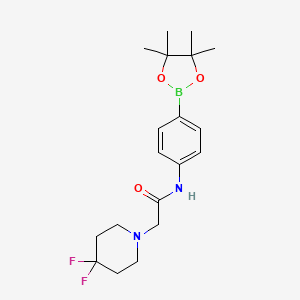

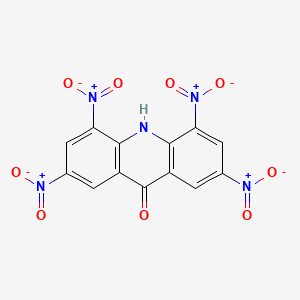
![Tris[2-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undec-1-yloxy)ethyl]amine](/img/structure/B13731606.png)
